molecular formula C14H15FN2 B1672676 Fipamezole CAS No. 150586-58-6

Fipamezole

Cat. No.: B1672676
CAS No.: 150586-58-6
M. Wt: 230.28 g/mol
InChI Key: KXSUAWAUCNFBQJ-UHFFFAOYSA-N
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Description

Fipamezole is a small molecule drug that has been investigated for its potential therapeutic effects in treating neurological disorders, particularly Parkinson’s disease. It is known for its role as an adrenergic receptor alpha-2 antagonist, which means it can block the action of certain neurotransmitters in the brain .

Preparation Methods

The preparation of Fipamezole involves several synthetic routes and reaction conditions. One of the methods includes the preparation of its pharmaceutically acceptable salts and intermediates. The process involves intermediate compounds of specific formulas and their preparation methods . The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Fipamezole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Fipamezole involves its role as an adrenergic receptor alpha-2 antagonist. By blocking these receptors, this compound can modulate the release of neurotransmitters such as norepinephrine, which plays a crucial role in regulating various physiological functions. This modulation helps in reducing symptoms associated with neurological disorders, particularly those related to motor control and blood pressure regulation .

Comparison with Similar Compounds

Fipamezole is unique in its specific targeting of adrenergic receptor alpha-2. Similar compounds include other adrenergic receptor antagonists such as idazoxan and atipamezole. this compound’s distinct chemical structure and pharmacological profile set it apart from these compounds.

Properties

IUPAC Name

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSUAWAUCNFBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869997
Record name Fipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150586-58-6
Record name Fipamezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fipamezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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